molecular formula C22H36O5 B1675396 Limaprost CAS No. 74397-12-9

Limaprost

Numéro de catalogue B1675396
Numéro CAS: 74397-12-9
Poids moléculaire: 380.5 g/mol
Clé InChI: OJZYRQPMEIEQFC-UAWLTFRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Limaprost is an oral prostaglandin E1 analogue used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It acts on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .


Synthesis Analysis

Limaprost is an analogue of prostaglandin E1. It is a promising drug that has strong vasodilatory and antiplatelet activity for the treatment of various ischemic symptoms . The synthesis of Limaprost involves complex chromatography procedures .


Molecular Structure Analysis

The molecular formula of Limaprost is C22H36O5 . Its average mass is 380.518 Da and its monoisotopic mass is 380.256287 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

The degradation of Limaprost proceeds in the inclusion form, i.e., within the CD cavity . Solid 2 H-NMR spectroscopic studies showed that β-CD constrained the molecular mobility of water in the solid state .


Physical And Chemical Properties Analysis

Limaprost appears as a crystalline substance . Its molecular weight is 380.52 . It has a density of 1.1±0.1 g/cm3, a boiling point of 550.6±50.0 °C at 760 mmHg, and a flash point of 300.9±26.6 °C .

Applications De Recherche Scientifique

Treatment of Ischemic Diseases

Limaprost, an analogue of prostaglandin E1, is used to treat various symptoms in patients with ischemic diseases . It has strong vasodilatory and antiplatelet activity, which makes it effective for the treatment of these conditions .

Pharmacokinetics Study

A study was designed to determine the pharmacokinetics and tolerability of single and multiple oral doses of limaprost 5 μg tablets in healthy Chinese subjects . The study found that limaprost is rapidly absorbed after oral administration and is rapidly eliminated, with no accumulation after multiple dosing .

Treatment of Thromboangitis Obliterans (TAO)

Limaprost is used to treat symptoms such as ulcers, pain, and cold sensations associated with Thromboangitis Obliterans (TAO) . Its vasodilatory and antiplatelet properties make it effective in managing these symptoms .

Treatment of Lumbar Spinal Canal Stenosis (LCS)

Limaprost is used to treat subjective symptoms associated with acquired Lumbar Spinal Canal Stenosis (LCS) . A clinical trial compared the effects of Neurotropin, limaprost alfadex, and a combination of both drugs for Lumbar Spinal Stenosis (LSS) with low back pain (LBP) . The trial found that limaprost significantly improved the leg pain scores .

Improvement of Quality of Life (QOL)

The same clinical trial also found that limaprost significantly improved the Quality of Life (QOL) and Oswestry Disability Index (ODI) scores in patients with LSS .

Improvement of Psychological Factors

Limaprost was found to significantly improve the Pain catastrophizing scale (PCS) scores in patients with LSS . This suggests that limaprost could potentially be used to manage psychological factors associated with chronic pain conditions.

Mécanisme D'action

Target of Action

Limaprost is an oral prostaglandin E1 analogue . Its primary targets are the prostaglandin E2 receptors . Prostaglandins act on a variety of cells such as vascular smooth muscle cells, platelets, and spinal neurons .

Mode of Action

As a prostaglandin E1 analog, limaprost acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .

Biochemical Pathways

Limaprost affects several biochemical pathways. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . One of the pharmacological actions of limaprost is the suppression of NGF expression in human cells .

Pharmacokinetics

Limaprost is rapidly absorbed after oral administration and is rapidly eliminated . After single dosing, limaprost was rapidly absorbed (time to reach maximum plasma concentration [tmax] = 22.50 min) and eliminated (elimination half-life [t½] = 21.70 min) . The maximum plasma concentration (Cmax) was 2.56 pg/mL and area under the concentration-time curve (AUC) from time 0 to the last quantifiable time point (AUC0–t) was 70.68 pg·min/mL . There was no accumulation after multiple dosing .

Result of Action

The molecular and cellular effects of limaprost’s action include vasodilation to improve blood flow to the extremities and increase cutaneous temperature . It also has an antithrombotic effect .

Safety and Hazards

Limaprost is fatal if swallowed . It is advised to wash hands thoroughly after handling and avoid breathing mist, gas, or vapors . In case of skin contact, wash off with soap and plenty of water .

Propriétés

IUPAC Name

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYRQPMEIEQFC-UAWLTFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018146
Record name Limaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As a prostglandin E1 analog, limaprost acts as an agonist at prostraglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation.
Record name Limaprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

74397-12-9
Record name Limaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74397-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limaprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Limaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Limaprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIMAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limaprost
Reactant of Route 2
Limaprost
Reactant of Route 3
Limaprost
Reactant of Route 4
Limaprost
Reactant of Route 5
Limaprost
Reactant of Route 6
Limaprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.